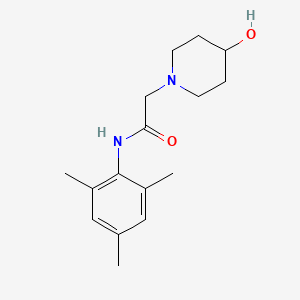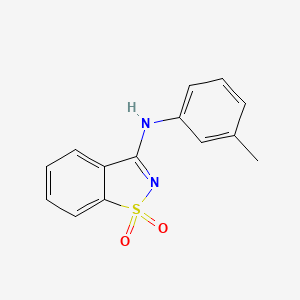![molecular formula C17H24N4O3S B5622505 (4S)-N-ethyl-1-[(methylthio)acetyl]-4-[(pyridin-2-ylacetyl)amino]-L-prolinamide](/img/structure/B5622505.png)
(4S)-N-ethyl-1-[(methylthio)acetyl]-4-[(pyridin-2-ylacetyl)amino]-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex prolinamides and related compounds involves various organic synthesis techniques, including acylation, deprotection, and catalysis. For instance, the acylation of substituted 2-aminopropanamides with different proline derivatives has been used to prepare substituted 1-protected N-prolinamides, which upon deprotection yield N-prolinamides. These compounds have been tested as organocatalysts in aldol reactions, showcasing their utility in synthetic organic chemistry (Panov et al., 2011).
Molecular Structure Analysis
Structural characterization of related compounds, such as pyrrolidin-2-yl-4,5-dihydro-1H-imidazol-5-ones and N-acetyl-L-prolinamide, provides insights into the molecular framework and stereogenic centers critical to their chemical behavior. Techniques like single-crystal X-ray diffraction analysis have been employed to determine the crystal structure and confirm the stereochemistry of such molecules (Fu et al., 2006).
Chemical Reactions and Properties
The reactivity of molecules containing the prolinamide moiety with various nucleophiles leads to the formation of heterocyclic systems, demonstrating their versatility in chemical synthesis. For example, reactions with N- and C-nucleophiles result in fused heterocyclic systems, indicative of the compound's reactivity and potential for further functionalization (Selič & Stanovnik, 1997).
Physical Properties Analysis
The physical properties of compounds like (4S)-N-ethyl-1-[(methylthio)acetyl]-4-[(pyridin-2-ylacetyl)amino]-L-prolinamide are determined by their molecular structure, which impacts solubility, melting points, and crystal formation. Studies employing IR, 1H NMR, 13C NMR, and HRMS spectra alongside single-crystal X-ray diffraction analysis provide valuable data on these aspects, enabling the precise characterization of the compound's physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with different chemical reagents, are pivotal for understanding the compound's applications in synthesis and potential as a catalyst. For instance, the ability of prolinamide derivatives to catalyze aldol reactions underlines their chemical utility and potential for enantioselective synthesis (Yadav & Singh, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2S,4S)-N-ethyl-1-(2-methylsulfanylacetyl)-4-[(2-pyridin-2-ylacetyl)amino]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-3-18-17(24)14-8-13(10-21(14)16(23)11-25-2)20-15(22)9-12-6-4-5-7-19-12/h4-7,13-14H,3,8-11H2,1-2H3,(H,18,24)(H,20,22)/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXWJAAXSGTCTR-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1C(=O)CSC)NC(=O)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@@H](CN1C(=O)CSC)NC(=O)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methoxyphenyl)sulfonyl]-1,3,5-trimethylbenzene](/img/structure/B5622423.png)
![9-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622427.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5622434.png)
![2-methyl-9-[(2'-methylbiphenyl-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622435.png)
![3,5-dichloro-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzamide](/img/structure/B5622455.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-methyl-1H-benzimidazol-5-yl)acetamide](/img/structure/B5622463.png)
![2-ethyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]isonicotinamide](/img/structure/B5622473.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methyl-2-butenamide](/img/structure/B5622490.png)


![4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1-(3-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5622511.png)

![3-isopropyl-9-methyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B5622532.png)